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Compound of Interest

Compound Name:
2-(4-Aminophenyl)-2-

methylpropanenitrile

CAS No.: 115279-57-7

Cat. No.: B175465

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis for the structural validation of 2-
(4-Aminophenyl)-2-methylpropanenitrile. Through a detailed examination of expected and

comparative experimental data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, this

document serves as a crucial resource for researchers working with this compound.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2-(4-Aminophenyl)-2-
methylpropanenitrile and provide a comparison with experimental data for the structurally

similar compound, 4-aminophenylacetonitrile. The key structural difference is the presence of

two methyl groups on the benzylic carbon in the target molecule, which is expected to influence

the spectroscopic features.

¹H NMR Spectroscopy Data
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Proton Type

Predicted

Chemical Shift

(δ, ppm) for 2-

(4-

Aminophenyl)-2

-

methylpropanen

itrile

Experimental

Chemical Shift

(δ, ppm) for 4-

Aminophenylac

etonitrile

Multiplicity Integration

Aromatic (Ha) ~ 7.2 - 7.4 7.18 Doublet 2H

Aromatic (Hb) ~ 6.6 - 6.8 6.65 Doublet 2H

-NH₂
~ 3.5 - 4.5

(broad)
3.55 (broad) Singlet 2H

-CH₃ ~ 1.6 - 1.8 N/A Singlet 6H

-CH₂- (in analog) N/A 3.63 Singlet 2H

Note:

Experimental

data for 4-

aminophenylacet

onitrile is

provided for

comparison. The

absence of the

benzylic CH₂

signal and the

presence of a

singlet for two

methyl groups

are key

differentiators for

2-(4-

aminophenyl)-2-

methylpropanenit

rile.
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¹³C NMR Spectroscopy Data

Carbon Type

Predicted Chemical Shift (δ,

ppm) for 2-(4-

Aminophenyl)-2-

methylpropanenitrile

Experimental Chemical Shift

(δ, ppm) for 4-

Aminophenylacetonitrile

Quaternary C (C-CN) ~ 35 - 45 N/A

-CH₃ ~ 25 - 30 N/A

Aromatic C (C-NH₂) ~ 145 - 150 146.2

Aromatic C (CHb) ~ 114 - 116 115.1

Aromatic C (CHa) ~ 128 - 130 129.3

Aromatic C (C-C(CH₃)₂) ~ 128 - 132 119.8 (for C-CH₂CN)

-C≡N ~ 120 - 125 119.2

-CH₂- (in analog) N/A 22.8

Note: Experimental data for 4-

aminophenylacetonitrile is

provided for comparison. The

presence of a quaternary

carbon signal and a methyl

carbon signal, along with the

absence of a benzylic CH₂

signal, are expected for 2-(4-

aminophenyl)-2-

methylpropanenitrile.

Infrared (IR) Spectroscopy Data
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Functional Group

Predicted

Wavenumber (cm⁻¹)

for 2-(4-

Aminophenyl)-2-

methylpropanenitrile

Characteristic

Absorption Range

(cm⁻¹)

Intensity

N-H Stretch (Amine) 3350 - 3500 3300 - 3500 Medium (two bands)

C-H Stretch

(Aromatic)
3000 - 3100 3000 - 3100 Medium to Weak

C-H Stretch (Alkyl) 2850 - 2980 2850 - 3000 Medium

C≡N Stretch (Nitrile) 2220 - 2240 2210 - 2260 Medium to Sharp

C=C Bend (Aromatic)
1600 - 1620, 1500 -

1520
1450 - 1620 Medium to Strong

C-N Stretch (Aromatic

Amine)
1250 - 1350 1250 - 1360 Strong

Mass Spectrometry Data

Fragment

Predicted m/z for 2-(4-

Aminophenyl)-2-

methylpropanenitrile

Possible Structure

[M]⁺ 160 C₁₀H₁₂N₂⁺

[M-CH₃]⁺ 145 C₉H₉N₂⁺

[M-HCN]⁺ 133 C₉H₁₂N⁺

[C₈H₁₀N]⁺ 120 (H₂N)C₆H₄C(CH₃)₂⁺

[C₇H₇]⁺ 91 Tropylium ion

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
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¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-(4-Aminophenyl)-2-methylpropanenitrile in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 3-4 seconds.

Process the data with a line broadening of 0.3 Hz.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, and a relaxation

delay of 2-5 seconds.

Process the data with a line broadening of 1-2 Hz.

Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and

multiplicities. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms

in the molecule.

Infrared (IR) Spectroscopy

Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr

powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
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Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of

the Attenuated Total Reflectance (ATR) accessory.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the beam path and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable

volatile solvent (e.g., methanol, acetonitrile).

Instrument: A mass spectrometer with an Electron Ionization (EI) source coupled to a mass

analyzer (e.g., quadrupole, time-of-flight).

Acquisition:

Introduce the sample into the ion source via direct infusion or through a gas

chromatograph (GC-MS).

Acquire the mass spectrum in the m/z range of 50-500.

Use a standard EI energy of 70 eV.

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose

fragmentation pathways consistent with the observed spectrum.

Workflow for Spectroscopic Structure Validation
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The following diagram illustrates the logical workflow for validating the structure of 2-(4-
Aminophenyl)-2-methylpropanenitrile using the described spectroscopic techniques.

Spectroscopic Analysis Workflow

Sample of 2-(4-Aminophenyl)-2-methylpropanenitrile

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Interpretation

Structure Validation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of 2-(4-Aminophenyl)-2-
methylpropanenitrile.

By following the protocols and comparing the acquired data with the provided reference

information, researchers can confidently validate the chemical structure of 2-(4-
Aminophenyl)-2-methylpropanenitrile.

To cite this document: BenchChem. [Validating the Structure of 2-(4-Aminophenyl)-2-
methylpropanenitrile: A Spectroscopic Comparison Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b175465/docs#validating-the-
structure-of-2-4-aminophenyl-2-methylpropanenitrile-a-spectroscopic-comparison-guide]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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